5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE
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Overview
Description
5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE is a heterocyclic organic compound with a pyridine ring substituted with methoxy, amino, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxypyridine with ethyl bromide, followed by nitration and subsequent reduction to introduce the amino group. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-amino-5-ethyl-6-methylpyridine.
Reduction: Formation of 2-methoxy-3-amino-5-ethyl-6-methylpyridine from its nitro precursor.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylpyridine
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
- 2-Amino-4,6-dimethylpyridine
Uniqueness
5-ETHYL-2-METHOXY-6-METHYLPYRIDIN-3-AMINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-ethyl-2-methoxy-6-methylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-4-7-5-8(10)9(12-3)11-6(7)2/h5H,4,10H2,1-3H3 |
InChI Key |
GCXPYFSPWQHIFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1C)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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